molecular formula C9H9FN2O B11542138 N'-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide

N'-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide

Katalognummer: B11542138
Molekulargewicht: 180.18 g/mol
InChI-Schlüssel: ZFBSWDHVEORHFN-IZZDOVSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide is a chemical compound with the molecular formula C24H21FN4OS. It is a member of the hydrazone family, which is known for its diverse biological activities and applications in various fields of science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide typically involves the condensation reaction between 2-fluorobenzaldehyde and acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N’-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular components, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect microbial cell walls and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances its stability and reactivity, making it a valuable compound in various applications .

Eigenschaften

Molekularformel

C9H9FN2O

Molekulargewicht

180.18 g/mol

IUPAC-Name

N-[(E)-(2-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C9H9FN2O/c1-7(13)12-11-6-8-4-2-3-5-9(8)10/h2-6H,1H3,(H,12,13)/b11-6+

InChI-Schlüssel

ZFBSWDHVEORHFN-IZZDOVSWSA-N

Isomerische SMILES

CC(=O)N/N=C/C1=CC=CC=C1F

Kanonische SMILES

CC(=O)NN=CC1=CC=CC=C1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.